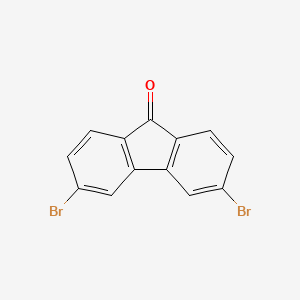

3,6-Dibromo-fluoren-9-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,6-Dibromo-fluoren-9-one is a chemical compound with the molecular formula C13H6Br2O . It has a molecular weight of 338 and is a solid substance . It is used as a reagent in the preparation of diphenylamine-fluorenone derivatives, which serve as potential fluorescent probes for neuroblastoma cell staining .

Synthesis Analysis

3,6-Dibromo-9H-fluoren-9-one can be synthesized by the condensation of elemental bromine and 9,10-dihydroanthracene . The reaction proceeds in the presence of palladium at elevated temperatures . Another synthesis method involves the conversion of 3,6-Dibromo-phenanthrenequinone .Molecular Structure Analysis

The linear formula of 3,6-Dibromo-fluoren-9-one is C13H6Br2O . The average mass is 337.994 Da and the monoisotopic mass is 335.878540 Da .Physical And Chemical Properties Analysis

3,6-Dibromo-fluoren-9-one is a solid substance . It has a molecular weight of 338 and a molecular formula of C13H6Br2O . The compound is stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación

Organic Synthesis and Building Blocks

3,6-Dibromo-fluoren-9-one serves as a valuable building block in organic synthesis. Researchers utilize it to construct more complex molecules due to its bromine substituents. These substituents can participate in various reactions, such as Suzuki-Miyaura cross-coupling, Heck coupling, and Buchwald-Hartwig amination. By incorporating this compound into synthetic pathways, scientists can access novel materials, pharmaceuticals, and functionalized organic molecules .

Fluorinated Fluorenones for Hydrocarbon Synthesis

Fluorinated fluorenones, including 3,6-Dibromo-fluoren-9-one, play a crucial role in the synthesis of polyhalogenated dibenzochrysenes and geodesic hydrocarbons. For instance, 2,7-Dibromo-1,8-difluoro-9H-fluoren-9-one can be converted to 3,14-dibromo-4,13-difluorodibenzo[g,p]chrysene through innovative strategies. These polyhalogenated hydrocarbons have unique structures and properties, making them interesting targets for further investigation .

Materials for Organic Semiconductors

Researchers explore 3,6-Dibromo-fluoren-9-one as a potential material for organic semiconductors. Its π-conjugated system and halogen substituents contribute to its electronic properties. By incorporating this compound into thin films or devices, scientists aim to enhance charge transport, light emission, and photovoltaic performance. Understanding its structure-property relationships is crucial for optimizing its use in organic electronic applications .

Photophysical Studies and Luminescent Materials

The fluorescence properties of 3,6-Dibromo-fluoren-9-one make it an interesting subject for photophysical studies. Researchers investigate its emission spectra, quantum yield, and excited-state behavior. Additionally, this compound can serve as a luminescent material in optoelectronic devices, sensors, and imaging agents. Its unique emission characteristics contribute to its potential applications in these areas .

Biological and Medicinal Chemistry

While research on this compound’s biological activity is ongoing, its bromine atoms may impart interesting interactions with biological targets. Scientists explore its potential as a scaffold for designing new drug candidates. By modifying its structure, they aim to create molecules with improved pharmacological properties, such as anticancer agents or enzyme inhibitors. However, further studies are needed to fully understand its biological effects .

Photostability Enhancers in Polymers and Coatings

Halogenated fluorenone derivatives, including 3,6-Dibromo-fluoren-9-one, find applications as photostability enhancers. When incorporated into polymers, coatings, or paints, they protect against UV-induced degradation. The bromine atoms act as efficient quenchers of excited states, reducing photochemical reactions. Industries such as plastics, paints, and protective coatings benefit from these additives to improve material longevity .

Safety and Hazards

3,6-Dibromo-fluoren-9-one is associated with several safety hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is used as a reagent in the preparation of diphenylamine-fluorenone derivatives . These derivatives are potential fluorescent probes for neuroblastoma cell staining , suggesting that the compound may interact with cellular components involved in fluorescence and cell staining.

Mode of Action

The exact mode of action of 3,6-Dibromo-fluoren-9-one is not clearly defined in the available resources. As a reagent, it likely interacts with other compounds to form new substances. In the case of diphenylamine-fluorenone derivatives, it may contribute to the formation of fluorescent properties .

Biochemical Pathways

Its role in the synthesis of fluorescent probes suggests it may influence pathways related to cellular imaging and detection .

Result of Action

Its use in the synthesis of fluorescent probes suggests it may contribute to the visualization of cellular components, aiding in the detection and study of cells .

Propiedades

IUPAC Name |

3,6-dibromofluoren-9-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Br2O/c14-7-1-3-9-11(5-7)12-6-8(15)2-4-10(12)13(9)16/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZOHYHKWDLSFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C3=C(C2=O)C=CC(=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Br2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dibromo-9h-fluoren-9-one | |

CAS RN |

216312-73-1 |

Source

|

| Record name | 3,6-Dibromo-9H-fluoren-9-one216312-73-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2796039.png)

![5-ethyl-N-(4-fluorophenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2796042.png)

![2-chloro-1-[1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]propan-1-one](/img/structure/B2796045.png)

![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2796047.png)

![(Z)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one](/img/structure/B2796050.png)

![N-(1-cyanocyclohexyl)-2-[3-(dimethylamino)piperidin-1-yl]acetamide](/img/structure/B2796056.png)

![N-[[4-(2-methoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2796061.png)